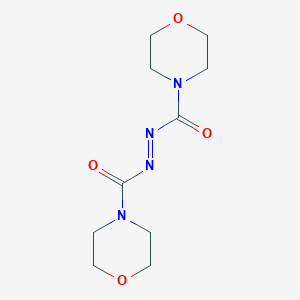

Diazene-1,2-diylbis(morpholinomethanone)

Overview

Description

Diazene-1,2-diylbis(morpholinomethanone), also known as DDM, is an organic compound with a molecular formula of C9H18N4O2. It is a colorless liquid that is soluble in water, methanol, and ethanol. DDM is a versatile compound that is used in a variety of chemical processes, including synthesis, catalysis, and polymerization. Its structure consists of two morpholine rings connected by a diazene bridge. DDM has a wide range of applications in the pharmaceutical, food, and cosmetic industries due to its unique properties.

Scientific Research Applications

Morpholine-Substituted Aromatic Diazene Compounds : Morpholine substitution on aromatic diazenes can affect the bond lengths and angles, indicating some degree of hybridization. These compounds, such as the one studied by Chin et al. (2009), are characterized by their unique molecular conformations and bond interactions, which are crucial for understanding their chemical properties and potential applications (Taylor Chin, F. Fronczek, & R. Isovitsch, 2009).

Optical and Nonlinear Optical Properties : A study by Kumar et al. (2019) delved into the synthesis and characterization of a Diazene-1,2-diylbis compound, demonstrating significant third-order nonlinear optical (NLO) polarizability. This property is critical in applications such as photonics and optoelectronics (Santosh Kumar et al., 2019).

High-Energy Density Material : Dmitrienko et al. (2021) studied the crystal structure of a novel high-energy density material containing Diazene-1,2-diylbis, highlighting its potential in energy storage and release applications (A. Dmitrienko, A. A. Konnov, & M. S. Klenov, 2021).

Reagent for Phenol Derivatization in GC Applications : Trimethylsilyldiazomethane, a derivative of diazomethane, was studied by Van T Erve et al. (2010) for its application in the derivatization of phenols, indicating its use in analytical chemistry and environmental testing (T. J. van T Erve, R. Rautiainen, L. Robertson, & G. Luthe, 2010).

Synthesis of Functionalized Pyrimidobenzothiazoles and Thiadiazolopyrimidines : Bogdanowicz-Szwed and Krasodomska (1996) explored the reaction of diaza compounds with ketenes, leading to the formation of various functionalized compounds, which could have applications in pharmaceuticals and material sciences (K. Bogdanowicz-Szwed & M. Krasodomska, 1996).

Photophysical Characterization : Chin et al. (2010) investigated the structural and photophysical properties of a Diazene-1,2-diylbis compound, providing insights important for the development of photoactive materials (Taylor Chin, A. Phipps, F. Fronczek, & R. Isovitsch, 2010).

Safety and Hazards

Diazene-1,2-diylbis(morpholinomethanone) is harmful if swallowed and inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection when handling this compound .

Future Directions

While specific future directions for Diazene-1,2-diylbis(morpholinomethanone) are not detailed in the available resources, it is noted that programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD can produce impressive simulation visualizations . This suggests potential applications in computational chemistry and molecular modeling.

properties

IUPAC Name |

(NE)-N-(morpholine-4-carbonylimino)morpholine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O4/c15-9(13-1-5-17-6-2-13)11-12-10(16)14-3-7-18-8-4-14/h1-8H2/b12-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHAMTJKQPOMXTI-VAWYXSNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)N=NC(=O)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1C(=O)/N=N/C(=O)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10465-82-4 | |

| Record name | 4,4'-((E)-Diazene-1,2-diyldicarbonyl)dimorpholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010465824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10465-82-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=356022 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Azodicarboxylic dimorpholide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2GYM7S292E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the electrochemical behavior of Azodicarboxylic dimorpholide?

A1: While the provided abstracts don't offer specific details on the electrochemical behavior of Azodicarboxylic dimorpholide itself, they highlight that similar heterocyclic monoazo compounds have been investigated using polarographic and voltammetric techniques [, ]. This suggests that Azodicarboxylic dimorpholide, containing an azo group (-N=N-), can undergo reduction and oxidation reactions, which are central to electrochemical analysis.

Q2: How do cyclodextrins interact with heterocyclic azo compounds like Azodicarboxylic dimorpholide?

A2: Research indicates that the binding of heterocyclic azo compounds with α- and β-cyclodextrins can be studied using voltammetric, spectroscopic, and thermal techniques []. This suggests that Azodicarboxylic dimorpholide might form inclusion complexes with cyclodextrins, influencing its electrochemical properties and potentially impacting its applications. The pH of the solution likely plays a role in the association affinity between these compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(Dimethylamino)ethoxy]benzaldehyde](/img/structure/B89207.png)

![N-[2-(3,4-Dimethoxyphenyl)ethyl]-2,2,3,3,4,4,4-heptafluorobutanamide](/img/structure/B89214.png)